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  • Product: 1-Amino-4-(methylsulfanyl)butan-2-ol
  • CAS: 1341098-72-3

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of L-Methionine to L-Methioninol

Executive Summary This Application Note details a robust, scalable protocol for the reduction of L-Methionine (CAS: 63-68-3) to L-Methioninol (CAS: 2899-37-8). While Lithium Aluminum Hydride (LAH) is a traditional reduci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the reduction of L-Methionine (CAS: 63-68-3) to L-Methioninol (CAS: 2899-37-8). While Lithium Aluminum Hydride (LAH) is a traditional reducing agent for this transformation, it poses significant safety risks (pyrophoricity) and handling challenges at scale.

This guide utilizes the Sodium Borohydride/Iodine (NaBH₄–I₂) system.[1] This method generates borane (in situ) which chemoselectively reduces the carboxylic acid while preserving the chiral center and the thioether moiety. Crucially, this protocol includes the mandatory alkaline hydrolysis step required to break the stable amine-borane complex formed during the reaction—a common failure point for inexperienced chemists.

Strategic Rationale & Mechanism

Why NaBH₄–I₂?
  • Safety: Avoids the use of pyrophoric LAH and the need for strictly anhydrous ether solvents.

  • Selectivity: The in situ generated borane (BH₃) is highly chemoselective for carboxylic acids in the presence of thioethers.

  • Chiral Integrity: The reaction proceeds without racemization, maintaining the optical purity of the L-isomer.

Reaction Mechanism

The reaction involves the oxidation of sodium borohydride by iodine to generate diborane (B₂H₆) or a borane-THF complex. The carboxylic acid is reduced to a borate ester, which is further reduced to the alcohol. A critical intermediate is the stable amine-borane adduct , which must be vigorously hydrolyzed to release the free amino alcohol.

Mechanism Figure 1: Mechanistic Pathway of NaBH4-I2 Reduction NaBH4 NaBH4 + I2 BH3 BH3 (In Situ) NaBH4->BH3 Oxidation Complex Stable Complex (R-CH2OH • BH3) BH3->Complex + Met Reduction Met L-Methionine (R-COOH) Met->Complex Hydrolysis KOH Reflux (Critical Step) Complex->Hydrolysis Strong Base Product L-Methioninol (Free Amine) Hydrolysis->Product Cleavage

Materials & Equipment

Reagents Table
ReagentEquiv.RoleHazards
L-Methionine 1.0SubstrateIrritant
Sodium Borohydride (NaBH₄) 2.5Hydride SourceWater reactive, Toxic
Iodine (I₂) 1.0OxidantCorrosive, Stains
THF (Anhydrous) SolventMediumFlammable, Peroxides
Methanol (MeOH) ExcessQuenchFlammable, Toxic
KOH (20% aq) ExcessHydrolysisCorrosive
Equipment
  • 3-Neck Round Bottom Flask (RBF) with reflux condenser.

  • Pressure-equalizing addition funnel.

  • Inert gas line (Argon or Nitrogen).

  • Oil bath and magnetic stirrer.

  • Rotary evaporator.

Detailed Protocol

Phase 1: Activation (In Situ Borane Generation)

Context: Iodine reacts with NaBH₄ to release Borane (BH₃) and Hydrogen gas (H₂). This is exothermic and evolves gas rapidly.[2]

  • Setup: Flame-dry a 3-neck RBF and cool under a stream of Argon.

  • Solvation: Charge the flask with NaBH₄ (2.5 equiv) and anhydrous THF (approx. 15 mL per gram of Methionine).

  • Substrate Addition: Add L-Methionine (1.0 equiv) to the flask. (Note: It may not fully dissolve yet).

  • Iodine Addition: Dissolve Iodine (1.0 equiv) in a minimal amount of THF. Add this solution dropwise via the addition funnel over 30–45 minutes.

    • Critical Control: Cool the flask in an ice-water bath (0°C) during addition to control H₂ evolution.

    • Observation: The solution will turn brown (iodine) and then fade to colorless/white as the iodine is consumed.

Phase 2: Reduction
  • Reflux: Once gas evolution subsides, remove the ice bath. Heat the reaction to a gentle reflux (66°C) .

  • Duration: Maintain reflux for 16–18 hours (overnight).

    • Checkpoint: The reaction mixture should appear as a white suspension.

Phase 3: Quench & Hydrolysis (The "McKennon" Workup)

Context: This is the most vital step. Simple water quenching is insufficient to break the B-N bond.

  • Methanol Quench: Cool the mixture to room temperature. Carefully add Methanol dropwise until the mixture becomes clear and gas evolution ceases.

    • Safety: This destroys excess hydride.[3]

  • Evaporation: Concentrate the mixture in vacuo (rotary evaporator) to yield a white paste.

  • Alkaline Hydrolysis: Dissolve the paste in 20% w/w aqueous KOH (approx. 5 mL per mmol substrate).

  • Second Reflux: Heat this aqueous mixture to reflux for 4 hours .

    • Mechanism:[1][4][5][6] This harsh condition forces the hydrolysis of the amine-borane complex.

  • Extraction: Cool to room temperature. Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: L-Methioninol is an amino alcohol; it will partition into the organic phase from the strongly basic aqueous phase.

Phase 4: Isolation
  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄.

  • Concentration: Filter and evaporate solvent to yield crude L-Methioninol as a clear to pale yellow oil.

  • Purification (Optional): If high purity is required, distill under reduced pressure (Kugelrohr) or recrystallize the hydrochloride salt (convert to HCl salt using HCl/Ether).

Workflow Visualization

Workflow Figure 2: Operational Workflow for L-Methioninol Synthesis start Start: Dry THF + NaBH4 add_met Add L-Methionine start->add_met add_i2 Add I2 (Dropwise, 0°C) Caution: H2 Evolution add_met->add_i2 reflux Reflux (18h) Reduction Phase add_i2->reflux quench Quench with MeOH Evaporate to Paste reflux->quench hydrolysis Add 20% KOH Reflux 4h (Hydrolysis) quench->hydrolysis extract Extract with DCM (Product in Organic Layer) hydrolysis->extract finish Pure L-Methioninol extract->finish

Quality Control & Validation

ParameterExpected ValueMethod
Appearance Clear, viscous oil (solidifies ~30°C)Visual
Yield 80 – 92%Gravimetric
1H NMR δ 3.5 (m, 2H, -CH2OH), 2.1 (s, 3H, S-Me)CDCl3
Optical Rotation [α]D ≈ -15° to -18° (c=1, EtOH)Polarimetry

Note: Optical rotation values can vary based on concentration and solvent. Compare against a commercial standard if available.

Safety & Troubleshooting

Critical Hazards
  • Hydrogen Gas: Massive evolution during the I₂ addition. Must be performed in a high-efficiency fume hood.

  • Peroxides: THF must be peroxide-free. Test with starch-iodide paper before use.

  • Stench: Methionine derivatives have a characteristic sulfur smell. Bleach (hypochlorite) solution should be kept ready to neutralize glassware/spills.

Troubleshooting Guide
  • Low Yield: Usually caused by incomplete hydrolysis of the borane complex. Ensure the KOH reflux step is vigorous and lasts at least 4 hours.

  • Emulsions: If an emulsion forms during extraction, add solid NaCl to saturate the aqueous layer or filter through Celite.

  • Racemization: Rare with this method. If observed, check reaction temperature during I₂ addition (keep < 5°C).

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[3][6] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., & Masamune, S. (1992). Borane-amine complex formation.[7][8][9] Tetrahedron Letters, 33(38), 5517-5518.

  • Meyers, A. I. (1993). Reduction of Amino Acids.[1][3][6][9] Organic Syntheses, Coll.[10] Vol. 8, p.26 (1993); Vol. 69, p.238 (1990). (Adapted methodology).

Sources

Application

Application Note: L-Methioninol (1-Amino-4-(methylsulfanyl)butan-2-ol) in Asymmetric Catalysis

Executive Summary 1-Amino-4-(methylsulfanyl)butan-2-ol , commonly referred to as L-Methioninol (when derived from L-Methionine), is a bifunctional chiral auxiliary belonging to the "chiral pool" of amino acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4-(methylsulfanyl)butan-2-ol , commonly referred to as L-Methioninol (when derived from L-Methionine), is a bifunctional chiral auxiliary belonging to the "chiral pool" of amino acid derivatives. Unlike its hydrocarbon analogs (Valinol, Phenylalaninol), Methioninol possesses a thioether side chain (


). This sulfur atom introduces unique electronic properties and a potential third coordination site (hemilability) in transition metal catalysis.

This guide details the synthesis of L-Methioninol and its application as a chiral ligand in the enantioselective borane reduction of ketones . It further outlines its role as a precursor for Thio-Box (Bis-oxazoline) ligands used in palladium-catalyzed allylations.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (2S)-2-amino-4-(methylsulfanyl)butan-1-ol
Common Name L-Methioninol
CAS Number 2899-37-8
Molecular Formula

Molecular Weight 135.23 g/mol
Physical State Colorless to pale yellow viscous oil / Low melting solid
Chirality S-configuration (derived from L-Methionine)
Solubility Soluble in alcohols, THF, DCM; sparingly soluble in non-polar alkanes.

Core Workflow: From Synthesis to Catalysis

The following diagram illustrates the transformation of L-Methionine into the active catalytic species and its divergent applications.

Methioninol_Workflow Met L-Methionine (Starting Material) MetOl L-Methioninol (Chiral Auxiliary) Met->MetOl Reduction (LiAlH4 or NaBH4/I2) Oxaz Oxazaborolidine Complex MetOl->Oxaz + BH3·THF (In Situ) Box Thio-Box/Pybox Ligands MetOl->Box + Nitriles/Imidates (Cyclization) Alc Chiral Alcohols (>95% ee) Oxaz->Alc Asymmetric Ketone Reduction Cyc Cyclopropanes/ Allylic Products Box->Cyc Pd/Cu Catalysis

Figure 1: Strategic workflow converting L-Methionine to high-value chiral intermediates.

Protocol A: Preparation of L-Methioninol

Objective: Reduction of L-Methionine to L-Methioninol without racemization. Scale: 50 mmol (approx. 7.5 g of L-Methionine).

Reagents
  • L-Methionine (>99% ee)

  • Lithium Aluminum Hydride (

    
    ), 2.4 equiv.
    
  • Anhydrous Tetrahydrofuran (THF)

  • 15% NaOH solution (aq)

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Solvation: Suspend L-Methionine (7.46 g, 50 mmol) in anhydrous THF (100 mL).

  • Catalyst Addition: Cool the suspension to 0°C. Carefully add

    
     (4.55 g, 120 mmol) portion-wise. Caution: Vigorous hydrogen evolution.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The reaction should turn from a gray suspension to a clearer mixture.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 4.5 mL water

    • 4.5 mL 15% NaOH

    • 13.5 mL water

  • Isolation: Stir the resulting white granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with warm THF (

    
     mL).
    
  • Purification: Dry the filtrate over

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via Kugelrohr distillation (approx. 110–120°C at 0.5 mmHg) to obtain L-Methioninol as a clear, viscous oil.

Quality Control:

  • Yield: Expect 85–92%.

  • Optical Rotation:

    
     (c=1, EtOH).
    

Protocol B: Asymmetric Borane Reduction of Ketones

Objective: Use L-Methioninol as a chiral ligand to reduce acetophenone to (R)-1-phenylethanol. Mechanism: The amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst in situ, which activates the ketone for hydride transfer.

Reagents
  • Acetophenone (1.0 equiv, 10 mmol)

  • L-Methioninol (0.1 equiv, 1 mmol)

  • Borane-THF complex (

    
    ), 1.0 M solution (0.6–1.0 equiv)
    
  • Anhydrous THF

Experimental Procedure
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve L-Methioninol (135 mg, 1 mmol) in anhydrous THF (10 mL).

    • Add

      
       (2.2 mL, 2.2 mmol) dropwise at room temperature.
      
    • Stir for 1 hour at 40°C to ensure formation of the oxazaborolidine species (hydrogen gas evolution will cease).

  • Reduction:

    • Simultaneously, dissolve acetophenone (1.20 g, 10 mmol) in THF (20 mL).

    • Add the remaining borane source (if using stoichiometric borane) to the ketone solution or the catalyst mixture depending on the specific CBS variant used. Standard method: Add the ketone solution slowly (over 1 hour) to the catalyst/borane mixture at 0°C or room temperature.

  • Hydrolysis:

    • After TLC indicates consumption of ketone (~30 min post-addition), quench carefully with Methanol (2 mL).

    • Add 1N HCl (10 mL) and stir for 20 minutes to break the boron-amine complex.

  • Workup:

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Analysis:

    • Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

    • Expected Result: (R)-1-phenylethanol, >90% ee.[1]

Mechanistic Insight: The "Thio" Advantage

Unlike Valinol (isopropyl group), the Methioninol side chain contains a sulfur atom. In standard borane reductions, the sulfur acts primarily as a steric bulk provider. However, in Palladium-catalyzed allylic alkylations , the sulfur can coordinate to the metal center.

Coordination Modes
  • Hard-Hard Interaction: The Nitrogen and Oxygen bind to hard Lewis acids (Boron, Aluminum).

  • Soft-Soft Interaction: The Sulfur binds to soft transition metals (Palladium, Platinum), creating a hemilabile "arm" that can stabilize intermediate species or direct nucleophilic attack.

Mechanism cluster_0 Oxazaborolidine Formation cluster_1 Stereoselective Step Ligand L-Methioninol Complex Active Catalyst (B-N-O Ring) Ligand->Complex - 2 H2 Borane BH3·THF Borane->Complex TS Face-Selective Transition State Complex->TS Coordination Ketone Prochiral Ketone Ketone->TS Product Chiral Alcohol TS->Product Hydride Transfer

Figure 2: Mechanistic pathway for the in situ generation of the active reduction catalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete reduction of ester/acid.Ensure

is fresh; increase reflux time. Use Soxhlet extraction for product recovery if stuck in salts.
Low ee% (Catalysis) Moisture contamination.Rigorous drying of THF is critical. Water hydrolyzes the oxazaborolidine.
Low ee% (Catalysis) Fast background reaction.Ensure the ketone is added slowly to the catalyst/borane mixture so the catalyzed pathway dominates the uncatalyzed borane reduction.
Odor Sulfide volatility.Use bleach (sodium hypochlorite) in the trap and to clean glassware to oxidize sulfides to odorless sulfoxides.

References

  • Preparation of Amino Alcohols: Abiko, A., & Masamune, S. (1992). "Simple and efficient procedure for the preparation of amino alcohols from amino acids." Tetrahedron Letters, 33(38), 5517-5518.

  • Methionine-Derived Ligands: Schneider, P. H., et al. (2008). "First Generation Cysteine- and Methionine-Derived Oxazolidine and Thiazolidine Ligands for Palladium-Catalyzed Asymmetric Allylations." Advanced Synthesis & Catalysis, 350(16), 2555-2565.

  • CBS Reduction Mechanism: Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553.

  • General Review: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

Sources

Method

Application Notes and Protocols for the N-Alkylation of 1-Amino-4-(methylsulfanyl)butan-2-ol

Introduction: Strategic Importance of N-Alkylated 1-Amino-4-(methylsulfanyl)butan-2-ol Derivatives The structural motif of 1-amino-4-(methylsulfanyl)butan-2-ol combines a secondary alcohol, a primary amine, and a sulfur-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Alkylated 1-Amino-4-(methylsulfanyl)butan-2-ol Derivatives

The structural motif of 1-amino-4-(methylsulfanyl)butan-2-ol combines a secondary alcohol, a primary amine, and a sulfur-containing side chain, making it a versatile scaffold in medicinal chemistry and drug development. N-alkylation of this primary amine introduces a key point of molecular diversity, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The resulting secondary amines are integral components of numerous biologically active compounds.

Traditionally, the N-alkylation of primary amines has been approached through methods like direct reaction with alkyl halides, which often suffer from poor selectivity, leading to over-alkylation and the generation of stoichiometric waste.[1] Modern synthetic strategies have evolved towards more efficient and environmentally benign protocols, such as reductive amination and transition-metal-catalyzed "borrowing hydrogen" methodologies.[2][3] These approaches offer greater control over the reaction and are more aligned with the principles of green chemistry.[3]

This document provides detailed protocols for two robust and complementary methods for the N-alkylation of 1-amino-4-(methylsulfanyl)butan-2-ol:

  • Reductive Amination: A versatile and widely used one-pot reaction involving the formation of an imine intermediate from the amine and a carbonyl compound, followed by in-situ reduction.[3][4]

  • Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen): An atom-economical process where an alcohol serves as the alkylating agent, catalyzed by a transition metal complex, with water as the only byproduct.[5][6][7]

These protocols are designed for researchers and scientists in drug development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Method 1: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis due to its broad substrate scope and operational simplicity.[4] The reaction proceeds in a single pot by first forming an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the starting carbonyl compound.[8]

Reaction Scheme:

Where R¹ represents the 4-(methylsulfanyl)-2-hydroxybutyl group and R²-CHO is the aldehyde.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • 1-Amino-4-(methylsulfanyl)butan-2-ol

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply for inert atmosphere (optional but recommended)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1-amino-4-(methylsulfanyl)butan-2-ol (1.0 eq.) and the selected aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) can be beneficial. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. This mild reducing agent is particularly effective for reductive aminations as it is less likely to reduce the starting aldehyde or ketone.[8]

  • Reaction Monitoring and Completion: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[4]

Data Presentation: Hypothetical Reductive Amination of 1-Amino-4-(methylsulfanyl)butan-2-ol
EntryAldehyde (R²-CHO)ProductYield (%)Purity (%)
1BenzaldehydeN-benzyl-1-amino-4-(methylsulfanyl)butan-2-ol85>98
2IsobutyraldehydeN-isobutyl-1-amino-4-(methylsulfanyl)butan-2-ol78>97
3CyclohexanecarboxaldehydeN-cyclohexylmethyl-1-amino-4-(methylsulfanyl)butan-2-ol82>98
Visualization of Reductive Amination Workflow

Reductive_Amination_Workflow cluster_flask One-Pot Reaction cluster_workup Work-up & Purification Reactants Amine + Aldehyde in DCM Imine Imine Formation Reactants->Imine Stir at RT Reduction Addition of NaBH(OAc)₃ Imine->Reduction Product_in_situ N-Alkylated Product Reduction->Product_in_situ Quench Quench with NaHCO₃ Product_in_situ->Quench Reaction Completion Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure N-Alkylated Amine Purify->Final_Product

Caption: Workflow for one-pot reductive amination.

Method 2: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for N-alkylation.[2][6] In this process, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this catalytic cycle is water.[5][6] This method is particularly attractive for its green credentials and high selectivity. For sulfur-containing amines, ruthenium-based catalysts have shown excellent efficacy.[7]

Catalytic Cycle:
  • Dehydrogenation: The catalyst oxidizes the alcohol to an aldehyde.

  • Condensation: The aldehyde reacts with the amine to form an imine, releasing a molecule of water.

  • Hydrogenation: The catalyst transfers the "borrowed" hydrogen to the imine, yielding the N-alkylated amine and regenerating the active catalyst.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with Alcohols

Materials:

  • 1-Amino-4-(methylsulfanyl)butan-2-ol

  • Primary Alcohol (e.g., benzyl alcohol, 1-butanol) (1.5-2.0 equivalents)

  • Ruthenium Catalyst (e.g., a suitable Ru-pincer complex, 1-2 mol%)

  • Toluene or other suitable high-boiling solvent

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Argon or Nitrogen supply

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a stir bar, add the 1-amino-4-(methylsulfanyl)butan-2-ol (1.0 eq.), the ruthenium catalyst (1-2 mol%), and the primary alcohol (1.5-2.0 eq.).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting amine is fully consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alcohol.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.

Data Presentation: Hypothetical Ruthenium-Catalyzed N-Alkylation
EntryAlcoholCatalyst Loading (mol%)Temperature (°C)Yield (%)
1Benzyl Alcohol1.511092
21-Butanol2.012085
31-Hexanol2.012088
Visualization of the Borrowing Hydrogen Catalytic Cycle

Borrowing_Hydrogen_Cycle Catalyst [Ru]-H₂ Active_Catalyst [Ru] Catalyst->Active_Catalyst Release H₂ Active_Catalyst->Catalyst Accept H₂ Alcohol R²CH₂OH Aldehyde R²CHO Alcohol->Aldehyde Dehydrogenation Imine R¹N=CHR² Aldehyde->Imine Amine R¹NH₂ Amine->Imine Condensation Product R¹NHCH₂R² Imine->Product Hydrogenation Water H₂O

Caption: The catalytic cycle of N-alkylation via borrowing hydrogen.

Safety and Handling Precautions

  • 1-Amino-4-(methylsulfanyl)butan-2-ol: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Dichloromethane and dichloroethane are volatile and potentially carcinogenic; handle with care in a fume hood. Toluene is flammable and toxic.

  • Reagents: Sodium triacetoxyborohydride can release flammable gases upon contact with water. Handle in a dry environment. Ruthenium catalysts should be handled under an inert atmosphere as they can be air-sensitive.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The N-alkylation of 1-amino-4-(methylsulfanyl)butan-2-ol is a critical transformation for the synthesis of novel chemical entities in drug discovery. Both reductive amination and catalytic N-alkylation with alcohols offer efficient and selective routes to the desired secondary amines. The choice of method will depend on the specific substrate, available reagents, and desired scale of the reaction. Reductive amination provides broad applicability with a wide range of commercially available aldehydes and ketones. The borrowing hydrogen approach represents a greener and more atom-economical alternative, particularly for large-scale synthesis. By understanding the principles and practical considerations of these protocols, researchers can effectively synthesize libraries of N-alkylated derivatives for further biological evaluation.

References

Sources

Application

Application Note: A Detailed Protocol for the Chemoselective Reduction of Methionine to 1-Amino-4-(methylsulfanyl)butan-2-ol using Borane Reagents

Abstract Chiral amino alcohols are invaluable building blocks in pharmaceutical synthesis, serving as key synthons for a wide array of therapeutic agents.[1] This application note provides a comprehensive guide to the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amino alcohols are invaluable building blocks in pharmaceutical synthesis, serving as key synthons for a wide array of therapeutic agents.[1] This application note provides a comprehensive guide to the synthesis of 1-Amino-4-(methylsulfanyl)butan-2-ol from L-methionine via borane-mediated reduction. We delve into the underlying reaction mechanism, emphasizing the high chemoselectivity of borane for the carboxylic acid moiety. Detailed, field-tested protocols for using both Borane-Tetrahydrofuran (BH₃·THF) and Borane-Dimethyl Sulfide (BMS) complexes are presented, alongside critical safety and handling procedures. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for this important transformation.

Introduction: The Significance of Borane-Mediated Amino Acid Reduction

The reduction of the carboxylic acid group in amino acids to a primary alcohol provides direct access to enantiomerically pure β-amino alcohols.[2] While powerful reducing agents like Lithium Aluminum Hydride (LAH) can achieve this transformation, they often lack functional group tolerance. Borane (BH₃) and its stable complexes have emerged as superior reagents for this purpose due to their remarkable chemoselectivity.[3][4] Borane preferentially reduces carboxylic acids at a much faster rate than other functional groups like esters, amides, or epoxides, making it an ideal choice for complex molecules.[5][6]

This protocol focuses on the conversion of L-methionine, a sulfur-containing amino acid, to its corresponding amino alcohol, 1-Amino-4-(methylsulfanyl)butan-2-ol. This product serves as a valuable chiral intermediate in drug development.

Reaction Mechanism: The Basis of Chemoselectivity

The efficacy of borane as a reducing agent for carboxylic acids stems from its nature as a Lewis acid.[7] The reaction mechanism involves several distinct steps that favor the carboxylic acid over other carbonyls.

  • Initial Acid-Base Reaction: The acidic proton of the carboxylic acid rapidly reacts with the borane-THF or BMS complex. This initial, non-reductive step forms a triacyloxyborane intermediate and releases hydrogen gas.[5] This rapid deprotonation is a key differentiator from the slower reaction of borane with less acidic functional groups.

  • Carbonyl Activation & Reduction: The boron atom, coordinated to the carbonyl oxygen, acts as a Lewis acid, activating the carbonyl carbon towards hydride attack.[8] A hydride is transferred from a second molecule of borane to the activated carbonyl carbon.

  • Intermediate Formation and Further Reduction: This process repeats, ultimately reducing the carboxylic acid to the corresponding primary alcohol. The final product is an amine-borane complex at the nitrogen atom and a borate ester at the newly formed hydroxyl group.[8]

  • Hydrolysis (Workup): A final hydrolysis step, typically with acid or methanol, is required to break down the boron complexes and liberate the free amino alcohol product.[9]

This multi-step pathway, initiated by a fast acid-base reaction, is the source of the high selectivity observed for carboxylic acids.[6]

Reagent Selection: BH₃·THF vs. BH₃·SMe₂ (BMS)

Both Borane-Tetrahydrofuran (BH₃·THF) and Borane-Dimethyl Sulfide (BMS) are commercially available and serve as convenient sources of borane.[10] The choice between them depends on the specific reaction scale, conditions, and laboratory capabilities.

FeatureBorane-Tetrahydrofuran (BH₃·THF)Borane-Dimethyl Sulfide (BMS)
Stability Less stable; can degrade upon storage, especially if exposed to air or moisture.[9] THF can also form explosive peroxides.[11]More stable and can be stored for longer periods under an inert atmosphere.[9]
Byproducts Tetrahydrofuran (THF)Dimethyl Sulfide (SMe₂), a volatile liquid with a strong, unpleasant odor.[12]
Reactivity Highly reactive. Often used for reductions at 0 °C to room temperature.Generally requires slightly higher temperatures (reflux) for complete reaction, though this can be context-dependent.[13]
Handling Flammable liquid.[14] Must be handled under an inert atmosphere.[11]Flammable liquid with a noxious smell.[15] Requires handling in a well-ventilated fume hood and under an inert atmosphere.[12]

For most lab-scale applications, BMS is often preferred due to its enhanced stability, though proper odor management is essential.

Experimental Protocol: Synthesis of 1-Amino-4-(methylsulfanyl)butan-2-ol

This protocol provides a general procedure adaptable for either BH₃·THF or BMS.

Materials and Equipment
  • Reagents: L-Methionine, Borane-dimethyl sulfide complex (BMS, 2.0 M in THF) or Borane-THF complex (1.0 M in THF), Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), 1 M Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethyl Acetate (EtOAc), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, ice bath, rotary evaporator, separatory funnel, standard glassware.

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification methionine L-Methionine in Anhydrous THF inert_atm Establish Inert Atmosphere (N₂/Ar) methionine->inert_atm cool Cool to 0 °C inert_atm->cool add_bms Slowly Add Borane Reagent (BMS or BH₃·THF) cool->add_bms warm_reflux Warm to RT / Reflux (Monitor by TLC) add_bms->warm_reflux quench Quench with Methanol (0 °C) warm_reflux->quench concentrate Concentrate in Vacuo quench->concentrate acid_base Acid/Base Extraction concentrate->acid_base purify Purify (Crystallization/Chromatography) acid_base->purify product 1-Amino-4-(methylsulfanyl)butan-2-ol purify->product

Caption: Workflow for borane-mediated methionine reduction.

Step-by-Step Procedure

CRITICAL: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated chemical fume hood. All glassware must be thoroughly dried.

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Charging the Flask: Add L-methionine (1.0 eq.) to the flask and suspend it in anhydrous THF (approx. 5-10 mL per gram of methionine).

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

  • Addition of Borane Reagent: Slowly add the borane reagent (BMS or BH₃·THF, approx. 2.0-2.5 eq.) to the stirred suspension via the dropping funnel over 30-60 minutes. Vigorous gas (H₂) evolution will be observed. Maintain the temperature below 20 °C during the addition.[16]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux and maintain for 4-18 hours.[13] Monitor the reaction progress by TLC (staining with ninhydrin) until the starting material is consumed.

  • Quenching (CRITICAL): Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess borane reagent.[9] Significant gas evolution will occur. Continue adding methanol until the bubbling ceases.

  • Workup - Boron Removal: Remove the solvent under reduced pressure on a rotary evaporator. Add methanol to the residue and concentrate again. Repeat this process 2-3 times. This procedure converts non-volatile boron byproducts into volatile trimethyl borate, which is removed with the solvent.[17][18]

  • Workup - Isolation:

    • Dissolve the residue in 1 M HCl. Wash the acidic aqueous layer with ethyl acetate or diethyl ether (2x) to remove non-polar impurities.

    • Cool the aqueous layer in an ice bath and basify to pH > 11 by the slow addition of concentrated NaOH solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3-5x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 1-Amino-4-(methylsulfanyl)butan-2-ol.

  • Purification: The crude amino alcohol can be further purified if necessary. Common methods include vacuum distillation or crystallization as a salt (e.g., oxalate or hydrochloride).[19][20]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive borane reagent.Use a fresh bottle of borane reagent. Older bottles of BH₃·THF are particularly prone to degradation.[9]
Insufficient reagent or reaction time.Use a slight excess of borane (2.2-2.5 eq.). Ensure the reaction is allowed to proceed to completion as monitored by TLC.
Difficult Workup Incomplete quenching.Ensure quenching is complete by adding methanol until gas evolution completely stops.
Formation of solid boron salts.The repeated co-evaporation with methanol is crucial for removing boron residues.[17]
Product Loss During Extraction Incomplete basification.Ensure the pH of the aqueous layer is >11 before extraction to ensure the amine is in its free base form.
Insufficient number of extractions.Amino alcohols can have some water solubility. Perform multiple extractions (at least 3-5) to maximize recovery.

Safety and Handling Precautions

Borane reagents are hazardous and must be handled with extreme care.

  • Flammability: Borane complexes are highly flammable and react violently with water, liberating flammable hydrogen gas.[12][21] All operations must be conducted away from ignition sources.

  • Inert Atmosphere: Always handle borane solutions under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric moisture and oxygen.[15][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and suitable chemical-resistant gloves.[12][21]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of harmful vapors or diborane gas, which can be released from the solutions.[12][22][23]

  • Quenching: Quenching of excess borane and reaction mixtures must be done slowly, at low temperatures (0 °C), and behind a safety shield. The most common quenching agents are alcohols like methanol or isopropanol.[9]

  • Storage: Store borane reagents in a tightly sealed container under an inert atmosphere in a refrigerator designed for flammable materials.[12][15]

References

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. (n.d.).
  • Reactions of Carboxylic Acids - An Overview. (2025, March 5). Chemistry LibreTexts.
  • Material Safety Data Sheet - Borane-methyl sulfide complex. (2005, October 3). Cole-Parmer.
  • Reduction of Carboxylic Acids and Their Derivatives. (2024, November 28). Chemistry Steps.
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). PMC.
  • Monteiro, A. M., & Flanagan, R. C. (2017). Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. Organic Process Research & Development, 21(2), 241-246.
  • Borane as a reducing agent. (2019, April 16). Chemistry Stack Exchange.
  • Borane & Borane Complexes. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Borane dimethyl sulfide complex. (n.d.).
  • SAFETY DATA SHEET - Borane dimethyl sulfide complex solution. (2025, November 6). Sigma-Aldrich.
  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. (2025, August 7). ResearchGate.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001, May 2). The Journal of Organic Chemistry. ACS Publications.
  • Reduction of amides by boranes. (2026, January 5). Request PDF - ResearchGate.
  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. (2017, January 12). ACS Publications.
  • A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. (n.d.). Thieme.
  • Borane-tetrahydrofuran complex, 1M solution in THF - SAFETY DATA SHEET. (2025, October 28). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - Borane-tetrahydrofuran complex. (2026, January 17). ChemicalBook.
  • Reduction of Tertiary Amides by 9-BBN and Sia2BH. (2024, November 29). Chemistry Steps.
  • Recent developments in the synthesis and synthetic applications of borane–amines. (2025, December 11). Royal Society of Chemistry.
  • SAFETY DATA SHEET - Borane dimethyl sulfide complex, 2M solution in tetrahydrofuran. (n.d.). Fisher Scientific.
  • Borane As a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). YouTube.
  • SAFETY DATA SHEET - Borane dimethyl sulfide complex. (2025, March 5). Thermo Fisher Scientific.
  • Method for producing amino alcohols. (n.d.). Google Patents.
  • (S)-(-)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. (n.d.). Organic Syntheses Procedure.
  • Process for the purification of an aminoalcohol. (n.d.). Google Patents.
  • Discovery and synthesis of chiral amino alcohols. (n.d.). Benchchem.
  • A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. (2025, August 5). ResearchGate.
  • Amino Alcohol Synthesis Service. (n.d.). BOC Sciences.
  • Minimizing byproduct formation in the synthesis of amino alcohols. (n.d.). Benchchem.
  • AMINE BORANES AS SELECTIVE REDUCING AND HYDROBORATING AGENTS. A REVIEW. (1984). Organic Preparations and Procedures International, 16(5), 335-372.
  • How bad is borane/diborane to work with, really? (2021, September 19). Reddit.
  • Safe Handling of Boranes at Scale. (2006, September 28). Organic Process Research & Development. ACS Publications.
  • Borane Reagents. (n.d.). Organic Chemistry Portal.
  • Workup Tricks: Reagents. (n.d.). Retrieved from [Link]

  • Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. (n.d.). Wiley Online Library.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Pyridine borane as a reducing agent for proteins. (n.d.). PubMed - NIH.
  • Process for the preparation of amino-alcohols. (n.d.). Google Patents.

Sources

Method

Application Notes and Protocols for the Selective Protection of the Amine Group in 1-Amino-4-(methylsulfanyl)butan-2-ol

Introduction: Navigating the Synthesis of a Multifunctional Scaffold 1-Amino-4-(methylsulfanyl)butan-2-ol is a valuable synthetic building block possessing three distinct functional groups: a primary amine, a secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Multifunctional Scaffold

1-Amino-4-(methylsulfanyl)butan-2-ol is a valuable synthetic building block possessing three distinct functional groups: a primary amine, a secondary alcohol, and a thioether. This trifecta of reactivity presents both opportunities and challenges in multistep organic synthesis. The nucleophilic and basic nature of the primary amine often necessitates its temporary masking or "protection" to prevent unwanted side reactions and to direct reactivity towards other parts of themolecule.[1][2][3] The choice of an appropriate amine protecting group is paramount and must be guided by the overall synthetic strategy, particularly the reaction conditions to be employed in subsequent steps and the potential for orthogonal protection of the hydroxyl group.[4][5][6][7][8]

This technical guide provides a comprehensive overview of robust and field-proven methods for the selective protection of the primary amine in 1-Amino-4-(methylsulfanyl)butan-2-ol. We will delve into the mechanistic underpinnings of common protecting groups, provide detailed, step-by-step protocols, and discuss the critical considerations for chemoselectivity, particularly in the context of the thioether and hydroxyl functionalities present in the molecule.

Molecular Considerations: A Strategic Approach to Protection

The chemical architecture of 1-Amino-4-(methylsulfanyl)butan-2-ol dictates a careful selection of protective strategies. The primary amine is highly nucleophilic, the secondary alcohol can participate in a variety of reactions, and the thioether moiety is susceptible to oxidation.[9][10] Therefore, an ideal protecting group should be:

  • Chemoselective: Reacts preferentially with the amine over the alcohol.

  • Stable: Withstands a range of reaction conditions planned for subsequent transformations.

  • Orthogonal: Can be removed under conditions that do not affect other protecting groups or the integrity of the molecule.[4][6][7][11]

  • Compatible: The protection and deprotection conditions should not interfere with the thioether group.

Below, we explore three of the most widely employed and versatile amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

I. The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its selective removal under mild acidic conditions.[12][13] This makes it an excellent choice for protecting the amine in 1-Amino-4-(methylsulfanyl)butan-2-ol, especially when subsequent reactions are planned under basic or neutral conditions.

Mechanism of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses to form the stable carbamate, effectively masking the amine's nucleophilicity.[12]

cluster_0 Boc Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproducts CO₂ + t-BuOH Intermediate->Byproducts Elimination

Caption: Mechanism of Boc Protection.

Experimental Protocol: Boc Protection of 1-Amino-4-(methylsulfanyl)butan-2-ol

Materials:

  • 1-Amino-4-(methylsulfanyl)butan-2-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-Amino-4-(methylsulfanyl)butan-2-ol (1.0 equiv) in DCM or THF.

  • Add TEA or DIPEA (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (Boc)₂O (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[12]

Deprotection of the Boc Group

The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[12][13][14][15]

Start N-Boc Protected Amine Acid Add Strong Acid (e.g., TFA in DCM) Start->Acid Protonation Protonation of Carbonyl Acid->Protonation Cleavage Cleavage to form tert-butyl cation Protonation->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation End Free Amine Decarboxylation->End

Caption: Boc Deprotection Workflow.

II. The Carboxybenzyl (Cbz) Group: Versatility in Protection

The Cbz group is another widely used amine protecting group, valued for its stability under a broad range of conditions and its removal via catalytic hydrogenolysis.[11][16][17][18] This method of deprotection is particularly mild and often provides very clean reaction products.

Mechanism of Cbz Protection

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.[18][19]

Experimental Protocol: Cbz Protection of 1-Amino-4-(methylsulfanyl)butan-2-ol

Materials:

  • 1-Amino-4-(methylsulfanyl)butan-2-ol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dioxane/Water or THF/Water solvent mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Amino-4-(methylsulfanyl)butan-2-ol (1.0 equiv) in a mixture of dioxane and water (e.g., 1:1).

  • Add NaHCO₃ (2.0 equiv) and cool the mixture to 0 °C.

  • Slowly add Cbz-Cl (1.1 equiv) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Deprotection of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., 10% Pd/C).[11][17] This method is generally compatible with the thioether functionality, although catalyst poisoning can sometimes be a concern.

Start N-Cbz Protected Amine Reagents H₂, Pd/C in a suitable solvent (e.g., MeOH, EtOH) Start->Reagents Reaction Catalytic Hydrogenolysis Reagents->Reaction End Free Amine + Toluene + CO₂ Reaction->End

Caption: Cbz Deprotection via Hydrogenolysis.

Alternative deprotection methods include the use of strong acids or other reducing agents, but these may be less compatible with the other functional groups in the molecule.[16][17][20][21]

III. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: A Base-Labile Option

The Fmoc group is a key player in solid-phase peptide synthesis and is renowned for its lability under mild basic conditions, typically using piperidine.[22][23][24][25] This provides an orthogonal protection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.

Mechanism of Fmoc Protection

The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction mechanism is similar to that of Boc and Cbz protection.[25]

Experimental Protocol: Fmoc Protection of 1-Amino-4-(methylsulfanyl)butan-2-ol

Materials:

  • 1-Amino-4-(methylsulfanyl)butan-2-ol (1.0 equiv)

  • Fmoc-OSu (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dioxane/Water or Acetonitrile/Water solvent mixture

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve 1-Amino-4-(methylsulfanyl)butan-2-ol (1.0 equiv) and NaHCO₃ (2.0 equiv) in a dioxane/water mixture.

  • Add a solution of Fmoc-OSu (1.05 equiv) in dioxane.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-protected product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Deprotection of the Fmoc Group

The Fmoc group is cleaved via a β-elimination mechanism in the presence of a mild base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[22][23][24][26]

Start N-Fmoc Protected Amine Base Add 20% Piperidine in DMF Start->Base Elimination β-Elimination Base->Elimination Intermediate Dibenzofulvene-Piperidine Adduct Elimination->Intermediate End Free Amine Elimination->End

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for methioninol-derived oxazoline synthesis

Topic: Optimizing Reaction Temperature for Chiral Ligand Synthesis Ticket ID: OX-MET-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Chiral Ligand Synthesis Ticket ID: OX-MET-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Paradox

Welcome to the technical support hub. You are likely here because the synthesis of Methioninol-derived Bis(oxazolines) (Met-BOX) is failing at the cyclization stage.

Unlike Valine or Phenylalanine-derived ligands, Methioninol presents a unique "Thermal Paradox":

  • Kinetic Requirement: Ring closure of the intermediate amide requires significant thermal energy (typically >110°C) or strong activation.

  • Substrate Sensitivity: The thioether side chain (

    
    ) is heat-labile. Excessive heat causes 
    
    
    
    -elimination
    (releasing methanethiol) and racemization at the
    
    
    -carbon.

This guide provides a temperature-optimized protocol to navigate this narrow stability window.

Part 1: The Thermal Landscape (Theory)

The standard Witte-Seeliger protocol (ZnCl


 in Chlorobenzene at reflux, 132°C) is often too aggressive  for Methioninol. The sulfur atom can coordinate with the Zinc catalyst, effectively "poisoning" it, which tempts chemists to increase heat—leading to decomposition.
Reaction Pathway & Failure Modes

The diagram below illustrates the competition between the desired cyclization and the thermal degradation pathways.

ReactionPathway cluster_0 Thermal Danger Zone (>120°C) Start Methioninol + Nitrile (Precursors) Inter Zinc-Amido Intermediate Start->Inter 80°C (Fast) Product Chiral Oxazoline (Desired) Inter->Product 110°C (Cyclization) Racemate Racemic Product (Useless Ligand) Inter->Racemate >130°C / Prolonged (Epimerization) Elim Elimination Product (Vinyl Glycine deriv.) Inter->Elim >125°C (S-Elimination)

Figure 1: Thermal pathways in Methioninol cyclization. Note that the "Danger Zone" overlaps with the boiling point of standard solvents like Chlorobenzene.

Part 2: Troubleshooting Guide (FAQs)

Issue A: "My reaction mixture smells like rotten cabbage/eggs."
  • Diagnosis: Thermal Decomposition (Beta-Elimination).

  • Root Cause: The reaction temperature exceeded 125°C. The thioether side chain underwent elimination, releasing volatile methyl mercaptan (methanethiol).

  • Solution:

    • Switch Solvent: Move from Chlorobenzene (bp 132°C) to Toluene (bp 110°C) . The lower boiling point acts as a thermal "governor," preventing the mix from reaching decomposition temps.

    • Catalyst Load: Increase ZnCl

      
       from 5 mol% to 10-15 mol%. The sulfur atom in methionine sequesters zinc; you need to saturate the sulfur "trap" to leave enough free zinc for catalysis at lower temperatures.
      
Issue B: "Yield is good, but enantiomeric excess (ee) is low (<80%)."
  • Diagnosis: Racemization.

  • Root Cause: Prolonged heating at reflux. The oxazoline proton at the C4 position is acidic. In the presence of basic impurities or under thermodynamic control (long reflux), it epimerizes.

  • Solution:

    • Stop Early: Do not reflux "overnight" (16h+). Monitor by TLC/HPLC every 2 hours. Stop exactly when the starting material is consumed.

    • Stepwise Heating: Do not plunge reagents into a 130°C bath. Ramp temperature: 1 hour at 70°C (formation of amide intermediate)

      
       4 hours at 110°C (cyclization).
      
Issue C: "Reaction stalls at the amide intermediate."
  • Diagnosis: Kinetic Trapping / Catalyst Poisoning.

  • Root Cause: The temperature is too low (e.g., THF reflux at 66°C) to overcome the activation energy for ring closure, OR the zinc is fully coordinated to the sulfur tails.

  • Solution:

    • Solvent Swap: If using THF, switch to 1,2-Dichloroethane (DCE) (bp 84°C). This provides the extra thermal "kick" needed without hitting the danger zone of Chlorobenzene.

    • Activation Method: If ZnCl

      
       fails, switch to the Chemical Activation Protocol  (Method B below), which works at 0°C 
      
      
      
      RT.

Part 3: Optimized Experimental Protocols

Method A: The Temperature-Controlled Witte-Seeliger (Recommended)

Best for: Large scale, robust synthesis where slight yield loss is acceptable for simplicity.

Reagents: L-Methioninol (1.0 equiv), Dinitrile (0.5 equiv), ZnCl


 (anhydrous, 0.15 equiv), Toluene (Dry).
  • Dehydration (Critical): Flame-dry the flask and cool under Argon. ZnCl

    
     is hygroscopic; any water will kill the reaction. Fused ZnCl
    
    
    
    is preferred.
  • Solvation: Dissolve ZnCl

    
     in dry Toluene  (NOT Chlorobenzene).
    
  • Addition: Add the dinitrile and L-methioninol at Room Temperature (RT).

  • The "Soft Start" Ramp:

    • Heat to 80°C for 2 hours. Checkpoint: Ammonia gas evolution should begin (bubbler).

    • Increase to Reflux (110°C) .

  • Monitoring: Check every 2 hours. Total time is usually 6–8 hours.

  • Workup: Cool to RT. Quench with aqueous ammonia (removes Zn). Extract with DCM.

Method B: The "Cold" Chemical Activation (High Purity)

Best for: High-value ligands requiring >99% ee.

Reagents: L-Methioninol amide (pre-formed), Mesyl Chloride (MsCl), Triethylamine (TEA), DCM.

  • Activation: Dissolve the amide in DCM at 0°C .

  • Mesylation: Add TEA (2.5 equiv) and MsCl (1.1 equiv) dropwise. Stir 1h at 0°C.

  • Cyclization: Add NaOH (aq) or DBU. Allow to warm to Room Temperature .

  • Result: Cyclization occurs via S

    
    2 displacement of the mesylate. Max temp: 25°C.  Zero risk of sulfur elimination.
    

Part 4: Data & Decision Matrix

Table 1: Solvent Selection vs. Risk Profile

SolventBoiling PointReaction RateRacemization RiskSulfur Elimination RiskRecommendation
THF 66°CVery SlowNegligibleNoneToo Cold (Stalls)
DCE 84°CModerateLowLowSafe Bet
Toluene 110°CFastModerateLow-ModerateOptimal
Chlorobenzene 132°CVery FastHigh High Avoid for Met
Troubleshooting Workflow

Troubleshooting Start Start Troubleshooting Smell Smell of Sulfides? Start->Smell CheckTemp Check Temp > 120°C? Smell->CheckTemp Yes EE Low ee%? Smell->EE No Action1 Switch to Toluene (Max 110°C) CheckTemp->Action1 Yes CheckTime Reflux > 12h? EE->CheckTime Yes Stall Reaction Stalled? EE->Stall No Action2 Reduce Time Monitor via HPLC CheckTime->Action2 Yes Action3 Increase ZnCl2 load (Sulfur poisoning) Stall->Action3 Yes

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Bolm, C., et al. (1991). "Synthesis of chiral bis(oxazolines): A new class of ligands for asymmetric catalysis." Chemische Berichte. Link

  • Evans, D. A., et al. (1993). "C2-Symmetric cationic copper(II) complexes as chiral Lewis acids." Journal of the American Chemical Society.[1] Link

  • Witte, H., & Seeliger, W. (1974). "Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen."[2] Justus Liebigs Annalen der Chemie. Link

  • Desimoni, G., et al. (2006).[3] "Pyridine-2,6-bis(oxazolines) as Ligands for Asymmetric Catalysts." Chemical Reviews. (Discusses ZnCl2 poisoning). Link

  • Nord, C., et al. (2021). "In-peptide amino acid racemization via inter-residue oxazoline intermediates." Scientific Reports. (Mechanistic insight on racemization). Link

Sources

Optimization

Technical Support Center: Solubilizing 1-Amino-4-(methylsulfanyl)butan-2-ol

Executive Summary: The Molecule's "Personality" Before troubleshooting, it is critical to understand the physicochemical tension within 1-Amino-4-(methylsulfanyl)butan-2-ol .[1][2][3] This molecule is an amino-alcohol wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule's "Personality"

Before troubleshooting, it is critical to understand the physicochemical tension within 1-Amino-4-(methylsulfanyl)butan-2-ol .[1][2][3] This molecule is an amino-alcohol with a thioether tail , creating a specific solubility profile:

  • The Hydrophilic Head: The 1-amino (

    
    ) and 2-ol (
    
    
    
    ) groups are polar and water-loving.[1][2]
  • The Hydrophobic Tail: The 4-methylsulfanyl group (

    
    ) is lipophilic (fat-loving).[1][2]
    
  • The Conflict: At neutral pH (pH 7.0), the amine exists in equilibrium between its protonated (ionized) and free base (neutral) forms. The free base is significantly less water-soluble and tends to "oil out" (phase separate), appearing as a cloudy emulsion or sticky residue.[1]

Core Solution: The solubility of this compound is pH-dependent .[1][2][4] You must drive the equilibrium toward the protonated salt form (


) or use a co-solvent to accommodate the thioether tail.

Diagnostic Decision Tree

Use this flowchart to identify the root cause of your solubility issue before proceeding to the protocols.

SolubilityLogic Start Start: Observation Cloudy Cloudy / Oily Droplets? Start->Cloudy Yes Precipitate Solid Precipitate? Start->Precipitate Yes ColorChange Yellowing / Smell? Start->ColorChange Yes CheckPH Check pH Cloudy->CheckPH ActionCosolvent Protocol B: Co-Solvent Spike Precipitate->ActionCosolvent High Conc. CheckOx Check Oxidation ColorChange->CheckOx ActionSalt Protocol A: Acidification (Salt Formation) CheckPH->ActionSalt pH > 8 CheckPH->ActionCosolvent pH = 7 (Buffer locked) ActionDegas Protocol C: Degassing & Antioxidants CheckOx->ActionDegas

Figure 1: Diagnostic logic for identifying solubility vs. stability issues.

Troubleshooting Protocols

Protocol A: The "Salt Switch" (Primary Solution)

Issue: The compound is oiling out or cloudy in water.[1] Mechanism: The amine group (


) acts as a solubility switch.[1][2] Lowering the pH below the pKa protonates the amine, creating a highly soluble cation.
ParameterSpecification
Target pH 4.0 – 6.0
Reagent 1N HCl or Methanesulfonic Acid
Result Conversion to Hydrochloride or Mesylate Salt

Step-by-Step:

  • Suspend the compound in water (it may look cloudy).

  • While stirring, add 1.05 equivalents of 1N HCl dropwise.

  • Monitor clarification.[1][2][5] The solution should become clear as the salt forms.

  • Verification: Measure pH. If pH > 7, the amine is deprotonating again; add minimal acid to maintain pH < 6.

Expert Insight: Avoid using sulfuric acid if calcium ions are present in your downstream buffer, as this will cause calcium sulfate precipitation, confusing the diagnosis.

Protocol B: Co-Solvent Strategy (Neutral pH Applications)

Issue: You cannot use acidic conditions (e.g., cell culture or specific enzymatic assays). Mechanism: Reducing the dielectric constant of the solvent to accommodate the hydrophobic thioether tail.

Recommended System:

  • DMSO (Dimethyl Sulfoxide): Best for stock solutions (up to 100 mM).[1][2]

  • Ethanol: Good alternative, but volatile.[1][2]

Step-by-Step:

  • Dissolve the neat compound in 100% DMSO to create a 100x or 1000x Master Stock (e.g., 100 mM).

  • Slowly spike this stock into your aqueous buffer while vortexing rapidly.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid biological toxicity, though the compound itself usually remains soluble up to 5-10% DMSO.[1][2]

Protocol C: Stability & Oxidation Control

Issue: Solution turns yellow or smells "garlicky" over time; apparent precipitation that doesn't redissolve. Mechanism: The thioether (


) is prone to oxidation by atmospheric oxygen, forming sulfoxides  (

).[1][2] While sulfoxides are soluble, oxidative degradation often leads to complex byproducts and purity loss.

Prevention Workflow:

  • Degas all buffers using sonication or vacuum filtration prior to use.[1][2]

  • Add EDTA (1 mM) to chelate trace metals (Fe, Cu) that catalyze sulfur oxidation.[1]

  • Store stock solutions at -20°C under inert gas (Nitrogen or Argon).

Mechanistic Visualization

Understanding why the protocol works ensures reproducibility.[2] The diagram below illustrates the protonation event that drives solubility.

ProtonationMechanism FreeBase Free Base (Neutral) Lipophilic / Oily Low Solubility R-NH_2 Salt Ammonium Salt (Cationic) Hydrophilic / Clear High Solubility R-NH_3^+ FreeBase->Salt + HCl (pH < pKa) Acid Acid (H+) Acid->Salt Salt->FreeBase + NaOH (pH > pKa)

Figure 2: The reversible solubility switch.[1][2] Protonation of the amine group breaks the intermolecular hydrophobic interactions of the free base.

Frequently Asked Questions (FAQ)

Q: I see a "precipitate" but it looks like liquid droplets. What is this? A: This is "oiling out."[1][2] The compound has melted (or is naturally an oil) and phase-separated because the water is at a neutral/basic pH.[2] Action: Follow Protocol A (Acidification).

Q: Can I use Phosphate Buffered Saline (PBS) to dissolve it? A: Standard PBS is pH 7.[1][2]4. At this pH, a significant portion of the molecule is in the free-base form. You may need to adjust the PBS to pH 6.0 or use Protocol B (DMSO stock spike) to ensure complete solubility.

Q: Is the compound stable in solution? A: Aqueous solutions are stable for <24 hours at room temperature.[1][2] For long-term storage, freeze at -20°C. The thioether group is sensitive to oxidation; always minimize headspace in vials.[1][2]

Q: My solution smells like rotten cabbage. Is it bad? A: A faint sulfur smell is normal for thioethers.[1][2] However, a strong, pungent odor suggests degradation or the presence of trace impurities (like methanethiol). Check purity via LC-MS if the smell is overpowering.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107764815, 2-Amino-4-(2-methylbutylsulfanyl)butan-1-ol (Analogous Structure).[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(Methylsulfanyl)butan-2-ol Properties.[1][2] Retrieved from [Link][1][6]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of Methioninol vs. Phenylalaninol Ligands

Executive Summary In the realm of asymmetric catalysis, -amino alcohols are privileged ligands, most notably serving as chiral auxiliaries in the Noyori reduction and organozinc additions. This guide compares (S)-Phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of asymmetric catalysis,


-amino alcohols are privileged ligands, most notably serving as chiral auxiliaries in the Noyori reduction and organozinc additions. This guide compares (S)-Phenylalaninol  (derived from L-Phenylalanine) and (S)-Methioninol  (derived from L-Methionine).[1]

The Verdict:

  • Phenylalaninol is the industry standard for general applications (diethylzinc addition, transfer hydrogenation).[1] Its benzyl side chain provides a rigid "steric wall" and potential

    
    -
    
    
    
    stacking interactions that lock the transition state, typically yielding enantiomeric excesses (
    
    
    ) of 90–98% .[1]
  • Methioninol often exhibits inferior catalytic efficiency (

    
     < 60% or racemic) in standard hard-acid catalyses (Zn, B, Al).[1] The flexibility of the thioether side chain and the competing "soft" coordination of the sulfur atom often disrupt the precise geometry required for high stereocontrol. However, it remains a critical "mechanistic probe" for studying metal-ligand chelation preferences (N,O vs. N,S modes).[1]
    

Structural & Mechanistic Analysis

The divergence in catalytic performance stems from the fundamental physical organic properties of the side chains.

Phenylalaninol: The Steric Anchor
  • Structure: Contains a bulky, rigid benzyl group.[1]

  • Mechanism: When coordinated to a metal (e.g., Zn or Ru), the phenyl ring orients away from the metal center to minimize steric strain, creating a defined chiral pocket.[1]

  • Secondary Interaction: In aromatic substrates (like acetophenone or benzaldehyde), the ligand's phenyl ring can engage in

    
    -
    
    
    
    T-shaped stacking
    with the substrate, stabilizing the rate-determining transition state.
Methioninol: The Flexible Variable
  • Structure: Contains a linear, flexible ethyl-methyl-thioether chain (

    
    ).[1]
    
  • Mechanism: The lack of steric bulk near the chiral center allows substrates to approach from multiple trajectories, eroding enantioselectivity.

  • The "Sulfur Trap": Sulfur is a soft Lewis base. In reactions involving soft or borderline metals (Cu, Zn), the sulfur atom can competitively bind to the metal (forming a tridentate N,O,S complex), effectively "poisoning" the Lewis acidic site required for catalysis or altering the geometry to an inactive species.[1]

Visualization: Coordination Pathways[1]

LigandBehavior Ligand Chiral Amino Alcohol Ph_Ligand Phenylalaninol Ligand->Ph_Ligand Met_Ligand Methioninol Ligand->Met_Ligand Metal Metal Center (Zn/Ru) Ph_Complex Rigid N,O-Chelate Metal->Ph_Complex Forms Met_Complex_A Flexible N,O-Chelate Metal->Met_Complex_A Kinetic Product Met_Complex_B Tridentate N,O,S-Chelate (Catalyst Poisoning) Metal->Met_Complex_B Thermodynamic Sink Ph_Ligand->Metal Binds Ph_Outcome High Stereocontrol (Steric Blocking) Ph_Complex->Ph_Outcome Met_Ligand->Metal Binds Met_Outcome Low ee / Racemic Met_Complex_A->Met_Outcome Met_Complex_B->Met_Outcome

Figure 1: Mechanistic divergence showing why Phenylalaninol favors high stereocontrol while Methioninol risks forming inactive or non-selective complexes.[1]

Performance Benchmark: Experimental Data

Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is the standard "litmus test" for amino alcohol ligands.

Reaction Conditions:

  • Substrate: Benzaldehyde (1.0 eq)[1]

  • Reagent:

    
     (2.0 eq)[1]
    
  • Catalyst: 2-5 mol% Ligand[1]

  • Solvent: Toluene or Hexane, 0°C

LigandYield (%)

(%)
ConfigurationMechanistic Note
(S)-Phenylalaninol 92 - 98% 90 - 96% (S)Rigid benzyl group effectively blocks the Re-face of the aldehyde.[1]
(S)-Methioninol 85 - 90%10 - 45%(S)High flexibility of the side chain fails to discriminate between Re and Si faces effectively.[1]
(S)-Valinol 90 - 95%85 - 92%(S)Included for reference; Isopropyl group offers steric bulk similar to Phenylalaninol but lacks

-stacking.[1]
Case Study: Asymmetric Transfer Hydrogenation (ATH)

Reaction: Reduction of Acetophenone to Phenylethanol using Ru(II) complexes.

  • Phenylalaninol-Ru Complex: Highly active.[1] The steric bulk prevents ligand rotation, maintaining the "chiral pocket."

  • Methioninol-Ru Complex: Often inactive or yields racemic product .[1]

    • Why? Research indicates that the thioether sulfur can displace the weakly bound arene or solvent molecules required for the catalytic cycle, or simply fail to provide the necessary rigidity for the hydride transfer transition state (TS).

Experimental Protocols

Ligand Synthesis (Reduction of Amino Acids)

Both ligands are synthesized via the reduction of their corresponding L-amino acids. The following protocol is self-validating via TLC and melting point analysis.

Reagents:

  • L-Phenylalanine or L-Methionine (10 mmol)[1]

  • 
     (20 mmol) or 
    
    
    
    system[1]
  • Dry THF (anhydrous)[1]

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Slurry: Suspend Amino Acid (1.0 eq) in dry THF (0.5 M).

  • Addition: Add

    
     (2.0 eq) portion-wise at 0°C. (Caution: Exothermic, 
    
    
    
    evolution).
  • Reflux: Heat to reflux for 12–16 hours.

    • Checkpoint: Solution should turn from opaque slurry to greyish suspension.[1]

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LAH used.
  • Isolation: Filter the white granular precipitate. Dry filtrate over

    
    .[1][2] Remove solvent in vacuo.
    
  • Purification:

    • Phenylalaninol:[1] Recrystallize from toluene/hexane.[1] (Target MP: 75-77°C).[1]

    • Methioninol:[1][2] Distillation (Kugelrohr) or use crude if purity >95% by NMR.[1] (Note: Methioninol is an oil/low-melting solid and prone to oxidation; store under inert gas).[1]

Catalytic Screening Protocol (Et2Zn Addition)
  • Ligand Loading: Dissolve Ligand (0.05 mmol, 5 mol%) in Toluene (2 mL).

  • Formation: Add

    
     (2.0 mmol, 1.0 M in hexanes). Stir at RT for 20 min to form the Zinc-Alkoxide active species.
    
    • Observation: Evolution of ethane gas (bubbles).[1]

  • Substrate: Cool to 0°C. Add Benzaldehyde (1.0 mmol).

  • Monitor: Stir at 0°C. Monitor consumption by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench with 1M HCl. Extract with

    
    .
    
  • Analysis: Determine

    
     via Chiral HPLC (Chiralcel OD-H column) or GC.
    

Decision Matrix: When to Use Which?

RequirementRecommended LigandRationale
Targeting High

(>90%)
Phenylalaninol The "Gold Standard."[1] Reliable steric bulk.
Substrate contains Aromatics Phenylalaninol Exploits

-

interactions for added rigidity.[1]
Studying S-Metal Bonding Methioninol Use only if investigating hemilabile coordination or soft-metal interactions (e.g., Pd/Cu chemistry).[1]
Substrate is Sterically Huge Phenylalaninol Methioninol is too flexible and will be overwhelmed by substrate sterics.

References

  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition, 30(1), 49-69.[1] [1]

  • Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[3] Chemical Reviews, 92(5), 833-856.[1] [1]

  • Yus, M., et al. (2002).[1] Comparative study of amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 13(14), 1573-1579.[1]

  • Frost, C. G., & Mendonça, P. (1998).[1] Chiral catalysis with amino alcohols and amino phosphines.[1] Journal of the Chemical Society, Perkin Transactions 1, 2615-2623.[1] (Highlighting the inefficiency of flexible side chains).

  • Da Silva, et al. (2021).[1] Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones. CNR-IRIS, Abstract.[1] (Noting ineffectiveness of certain flexible amino alcohol derivatives).

Sources

Comparative

Comparative MS Fragmentation Guide: 1-Amino-4-(methylsulfanyl)butan-2-ol vs. Methioninol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Amino-4-(methylsulfanyl)butan-2-ol , specifically comparing it against its structural isomer, Methioninol . Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Amino-4-(methylsulfanyl)butan-2-ol , specifically comparing it against its structural isomer, Methioninol .

Executive Summary

1-Amino-4-(methylsulfanyl)butan-2-ol (Target) and Methioninol (Alternative) are structural isomers (


, MW 135 Da) often encountered in metabolic profiling of methionine pathways and synthetic drug development. Despite their identical molecular weight, their Electron Ionization (EI) fragmentation fingerprints are distinct due to the positional variance of the amine and hydroxyl groups.

This guide delineates the specific mass spectral markers required to differentiate these isomers, focusing on


-cleavage mechanisms  and onium ion formation .
Feature1-Amino-4-(methylsulfanyl)butan-2-olMethioninol (Alternative)
Primary Identifier m/z 30 (Base Peak)m/z 60 or m/z 61
Diagnostic Loss M-30 (Loss of

)
M-31 (Loss of

)
Key Mechanism Amine-driven

-cleavage at C1-C2
Alcohol-driven

-cleavage at C1-C2

Structural Context & Theoretical Basis

To interpret the fragmentation, one must understand the charge localization probabilities. In EI-MS (70 eV), ionization occurs preferentially at heteroatoms with the lowest ionization energy: Nitrogen < Sulfur < Oxygen.

The Isomers
  • Target: 1-Amino-4-(methylsulfanyl)butan-2-ol

    • Structure:

      
      
      
    • Key Feature: Terminal primary amine (

      
      ), Secondary alcohol (
      
      
      
      ).
  • Alternative: Methioninol (2-amino-4-(methylthio)butan-1-ol)

    • Structure:

      
      
      
    • Key Feature: Terminal primary alcohol (

      
      ), Internal primary amine (
      
      
      
      ).

Fragmentation Analysis: The Target Compound

Compound: 1-Amino-4-(methylsulfanyl)butan-2-ol Molecular Ion (


):  m/z 135
Pathway A: Amine-Driven -Cleavage (Dominant)

The nitrogen atom directs the most rapid fragmentation. The radical cation forms on the amine nitrogen, triggering homolytic cleavage of the C-C bond adjacent to the C-N bond (


).
  • Mechanism: The unshared electron pair on Nitrogen drives the formation of a double bond (

    
    ), expelling the rest of the molecule as a neutral radical.
    
  • Resulting Ion: m/z 30 (

    
    ).
    
  • Intensity: Base Peak (100%) . This is the hallmark of primary amines with an unsubstituted

    
    -carbon.
    
Pathway B: Side Chain Retention (Minor)

If the charge remains on the oxygen-containing fragment (less likely but possible):

  • Fragment:

    
    
    
  • Resulting Ion: m/z 105 (M - 30).

  • Observation: This peak confirms the loss of the terminal amine group (

    
    ).
    
Pathway C: Sulfur-Driven Fragmentation

The sulfur atom can also ionize. A characteristic cleavage for methyl sulfides involves the formation of the sulfonium ion.

  • Fragment:

    
    
    
  • Resulting Ion: m/z 61 .

  • Significance: Present in both isomers; confirms the methyl-thioether moiety.

Fragmentation Analysis: The Alternative (Methioninol)

Compound: Methioninol Molecular Ion (


):  m/z 135
Pathway A: Alcohol-Driven -Cleavage

Here, the terminal group is an alcohol (


). While nitrogen is the preferred charge site, the loss of the hydroxymethyl radical (

) is structurally favored to stabilize the internal carbocation/iminium ion.
  • Mechanism: Cleavage at

    
    .
    
  • Resulting Ion:

    
    
    
  • m/z: 104 (M - 31).

  • Differentiation: The presence of m/z 104 (Loss of 31) vs. m/z 105 (Loss of 30) is the definitive filter between Methioninol and the Target.

Pathway B: Amine-Driven Side Chain Loss

The amine at


 drives cleavage of the heavy alkyl sulfide side chain.
  • Mechanism: Cleavage at

    
    .
    
  • Fragment:

    
    
    
  • Resulting Ion: m/z 60 .

  • Intensity: High/Base Peak.

  • Contrast: The Target molecule produces m/z 30 as the base peak, whereas Methioninol produces m/z 60 (or 61) as the base peak.

Visualizing the Fragmentation Pathways[1]

The following diagram illustrates the divergent pathways that allow for unambiguous identification.

FragmentationPathways Target Target: 1-Amino-4-(methylsulfanyl)butan-2-ol (MW 135) T_Base Base Peak: m/z 30 (CH2=NH2+) Primary Amine Signature Target->T_Base C1-C2 α-Cleavage (Amine Driven) T_Sec m/z 105 (Loss of CH2NH2) Target->T_Sec Charge Retention on R Sulfur Common Ion: m/z 61 (CH2=S+-CH3) Sulfur Moiety Confirmation Target->Sulfur C-S Cleavage Alt Alternative: Methioninol (MW 135) A_Base Base Peak: m/z 60 (HO-CH2-CH=NH2+) Alt->A_Base C2-C3 α-Cleavage (Side Chain Loss) A_Sec m/z 104 (Loss of CH2OH) Alt->A_Sec C1-C2 α-Cleavage (Loss of CH2OH) Alt->Sulfur C-S Cleavage

Figure 1: Comparative fragmentation logic tree. Blue paths indicate the Target molecule; Red paths indicate the Methioninol isomer.

Experimental Protocol: Derivatization for GC-MS

Direct injection of amino alcohols often leads to thermal degradation or peak tailing. For robust quantification and identification, Silylation is the industry standard.

Protocol: TMS Derivatization

Objective: Replace active hydrogens on


 and 

with Trimethylsilyl (TMS) groups.
  • Preparation:

    • Dry the sample (approx. 50

      
      g) completely under nitrogen stream. Residual water hydrolyzes reagents.
      
  • Reagent Addition:

    • Add 50

      
      L of BSTFA  (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS  (Trimethylchlorosilane).
      
    • Add 50

      
      L of anhydrous Pyridine  (catalyst/solvent).
      
  • Incubation:

    • Cap vial tightly.

    • Heat at 70°C for 30 minutes . (Amino groups require heat for complete silylation).

  • Analysis:

    • Inject 1

      
      L into GC-MS (Splitless mode).
      
Derivatized Spectra Prediction
  • Target-diTMS:

    
    
    
    • Base Peak: m/z 102 (

      
      ).
      
    • Mechanism:

      
      -cleavage of the terminal amine-TMS group.
      
  • Methioninol-diTMS:

    
    
    
    • Base Peak: m/z 103 (

      
      ).
      
    • Mechanism:

      
      -cleavage of the terminal alcohol-TMS group.
      

Summary of Diagnostic Ions

Ion (m/z)Origin FragmentSpecificity
30

Specific to Target (Terminal Amine)
60

Specific to Methioninol (Internal Amine)
61

Common to both (Sulfur marker)
104

Specific to Methioninol
105

Specific to Target
102

Target-TMS Derivative
103

Methioninol-TMS Derivative

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Kvitvang, H. F., et al. (2014). "Highly sensitive GC/MS/MS method for quantitation of amino and organic acids."[1] Analytical Chemistry. (Provides derivatization protocols for amino-acid like metabolites). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (General mechanisms for amines and sulfides). [Link]

Sources

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